molecular formula C13H10N4O2S B6045892 N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B6045892
M. Wt: 286.31 g/mol
InChI Key: GSMLLVUPICSROP-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and thiophene moieties. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction conditions often include the use of reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-pyridinylmethyl)-3-(2-furyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3-pyridinylmethyl)-3-(2-pyridyl)-1,2,4-oxadiazole-5-carboxamide: Contains an additional pyridine ring.

Uniqueness

N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12(15-8-9-3-1-5-14-7-9)13-16-11(17-19-13)10-4-2-6-20-10/h1-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMLLVUPICSROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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